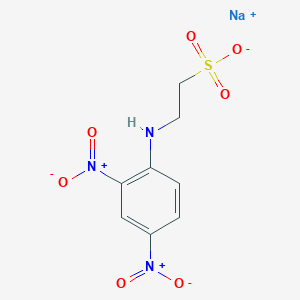
2,3-Diphenyl-1-propylaziridine
説明
2,3-Diphenyl-1-propylaziridine is a chemical compound with the empirical formula C17H19N . It has a molecular weight of 237.34 . It’s used in scientific research and has a unique molecular structure that exhibits high perplexity.
Molecular Structure Analysis
The molecular structure of 2,3-Diphenyl-1-propylaziridine is complex, with a Hill Notation of C17H19N . The compound contains 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2,3-Diphenyl-1-propylaziridine is a white crystalline substance . It has a melting point of 55-57 degrees Celsius . The compound contains 1-3% sodium hydroxide as an inhibitor .科学的研究の応用
Solvolytic Rearrangement Studies
The solvolytic rearrangement of aziridines like 1,2-diphenyl-3,3-dichloroaziridine has been explored. These studies have revealed detailed kinetics and mechanisms of reaction, including chlorine atom shifts and ring cleavage points. This research is crucial for understanding the chemical behavior of similar compounds, including 2,3-Diphenyl-1-propylaziridine (Brooks, Edwards, Levey, & Smyth, 1966).
Reactivity with Lewis Acids
Phenylaziridine, a compound structurally related to 2,3-Diphenyl-1-propylaziridine, demonstrates unique reactivity when exposed to Lewis acids. This reactivity paves the way for the synthesis of functionalized pyrrolidines, expanding the scope of synthetic applications for similar aziridines (Ungureanu, Bologa, Chayer, & Mann, 1999).
N-Aminoaziridine Preparation
Research on the preparation of N-aminoaziridines, including variants like trans-1-amino-2,3-diphenylaziridine, is significant. These studies contribute to the understanding of the synthesis and structural properties of such compounds, which can be crucial for further chemical applications (Müller, Joos, Felix, Schreiber, Wintner, & Eschenmoser, 2003).
Formation of Distinctive Microstructures
Research into the self-assembly of diphenylalanine analogues, closely related to 2,3-Diphenyl-1-propylaziridine, has led to the discovery of unique microstructures with potential applications in areas like biosensing, drug delivery, and artificial photosynthesis (Pellach, Mondal, Shimon, Adler-Abramovich, Buzhansky, & Gazit, 2016).
Energetic and Reactivity Properties
Diphenylamine, a compound related to 2,3-Diphenyl-1-propylaziridine, has been studied for its energetic and reactivity properties. These studies are essential for understanding the chemical behavior and potential applications of diphenylamine and its derivatives (Freitas, Gomes, Liebman, & Silva, 2017).
Safety and Hazards
特性
IUPAC Name |
2,3-diphenyl-1-propylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUNKOJLURQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-1-propylaziridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















